molecular formula C9H20OSi B080705 (Cyclohexyloxy)trimethylsilane CAS No. 13871-89-1

(Cyclohexyloxy)trimethylsilane

Cat. No. B080705
CAS RN: 13871-89-1
M. Wt: 172.34 g/mol
InChI Key: PGRDNHQIURCHPZ-UHFFFAOYSA-N
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Patent
US05142081

Procedure details

1 mole of cyclohexanol, 1.5 moles of trimethylchorosilane and 0.0005 moles of tetra-n-butyl ammonium bromide were reacted at the reflux temperature (54°-97° C.) as in Example 1 and then worked up by distillation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0.0005 mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:8][Si:9]([CH3:12])([CH3:11])Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:8][Si:9]([CH3:12])([CH3:11])[O:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
1.5 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0.0005 mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
worked up by distillation

Outcomes

Product
Name
Type
Smiles
C[Si](OC1CCCCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.